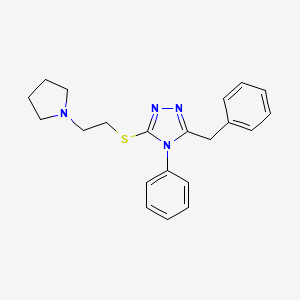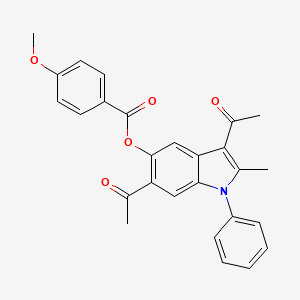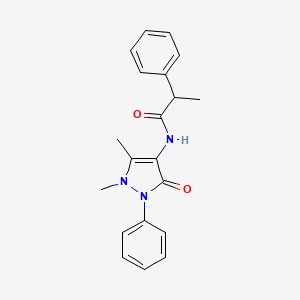![molecular formula C17H13FN6OS2 B13375704 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375704.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, thiazolyl, triazolopyrimidinyl, and sulfanylacetamide groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The triazolopyrimidine moiety is then synthesized and attached to the thiazole ring. Finally, the sulfanylacetamide group is introduced to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
科学的研究の応用
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors. The exact mechanism depends on the specific biological context and the targets involved.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorophenyl groups, used in the synthesis of high-performance polymers.
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide: Shares structural similarities with other thiazole and triazolopyrimidine derivatives.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H13FN6OS2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H13FN6OS2/c1-10-6-15(24-9-19-23-16(24)20-10)26-8-14(25)22-17-21-13(7-27-17)11-2-4-12(18)5-3-11/h2-7,9H,8H2,1H3,(H,21,22,25) |
InChIキー |
IOZANGKLASHSET-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13375621.png)
![3-Isobutyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375623.png)

![3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375632.png)

![6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B13375644.png)
![5-(4-chloro-3-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13375645.png)
![N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B13375656.png)
![{2-[(Benzylamino)methyl]phenoxy}acetic acid](/img/structure/B13375665.png)
![5,6-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13375671.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375681.png)

![N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375693.png)
![2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13375706.png)
